molecular formula C14H21N3O B1453696 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1042649-49-9

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B1453696
CAS No.: 1042649-49-9
M. Wt: 247.34 g/mol
InChI Key: GKVWUBRPGGYGBL-UHFFFAOYSA-N
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Description

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and a tetrahydroquinoline ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of 1,2,3,4-tetrahydroquinoline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,2,3,4-tetrahydroquinoline and butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea: Similar structure but with different substitution patterns.

    3-Butyl-1-(1,2,3,4-tetrahydroisoquinolin-8-yl)urea: Contains an isoquinoline ring instead of a quinoline ring.

    3-Butyl-1-(quinolin-8-yl)urea: Lacks the tetrahydro component in the quinoline ring.

Uniqueness

The uniqueness of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea lies in its specific substitution pattern and the presence of both a butyl group and a tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVWUBRPGGYGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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